6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol
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Overview
Description
6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol is a bicyclic compound that features a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol can be achieved through several methods. One common approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method uses mild conditions and an organic photocatalyst, avoiding the need for an external oxidant.
Industrial Production Methods
Industrial production of this compound typically involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and subsequent functionalization via the Minisci reaction . This method is advantageous due to its scalability and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen into the molecule.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines .
Scientific Research Applications
6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s three-dimensional structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol can be compared to other similar compounds, such as:
3-Substituted 6-Azabicyclo[3.1.1]heptanes: These compounds are analogs of piperidine and smaller homologues of tropane, used in drug discovery.
8-Azabicyclo[3.2.1]octane: This scaffold is central to the family of tropane alkaloids, which have various biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting three-dimensional structure, which can confer unique biological properties and synthetic utility .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
6-methyl-3-azabicyclo[3.1.1]heptan-6-ol |
InChI |
InChI=1S/C7H13NO/c1-7(9)5-2-6(7)4-8-3-5/h5-6,8-9H,2-4H2,1H3 |
InChI Key |
PZWAFPFRMXCXOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC1CNC2)O |
Origin of Product |
United States |
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